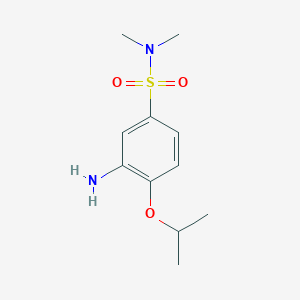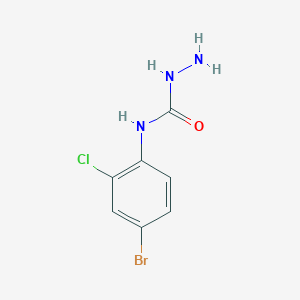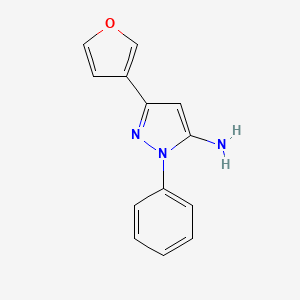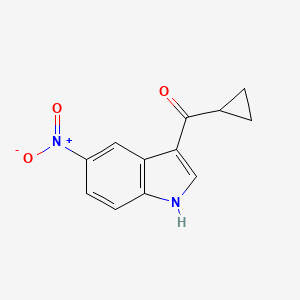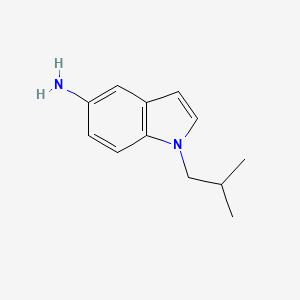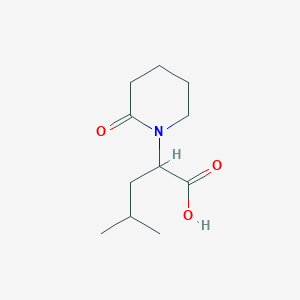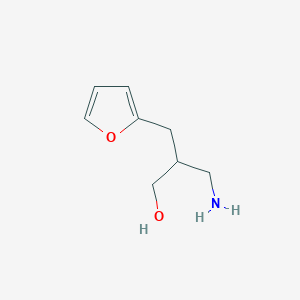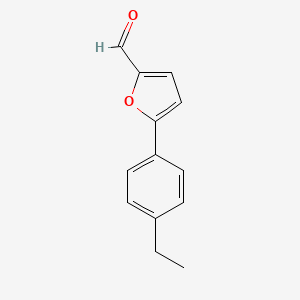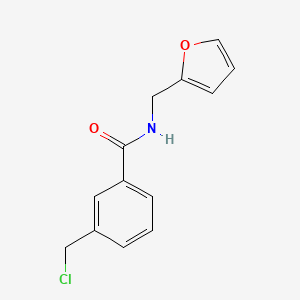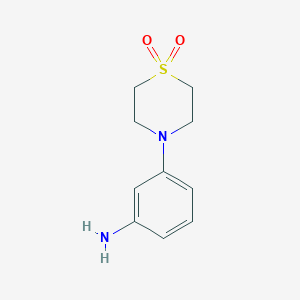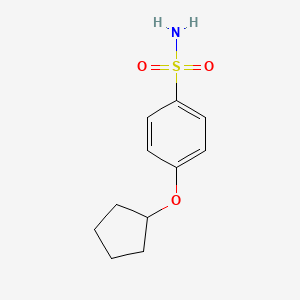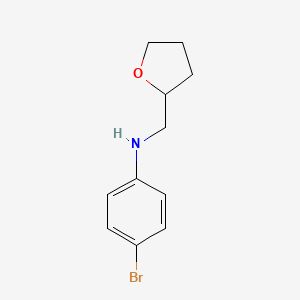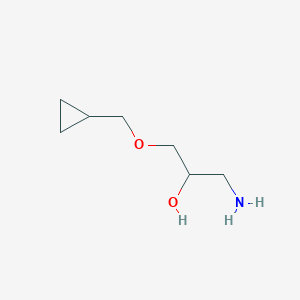
1-Amino-3-(cyclopropylmethoxy)propan-2-ol
Overview
Description
1-Amino-3-(cyclopropylmethoxy)propan-2-ol is an organic compound with the molecular formula C7H15NO2 . It has a molecular weight of 145.20 . This compound is also known as beloranib.
Molecular Structure Analysis
The molecular structure of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol consists of a cyclopropyl group attached to a methoxy group, which is further connected to a propan-2-ol group with an amino group .Physical And Chemical Properties Analysis
1-Amino-3-(cyclopropylmethoxy)propan-2-ol has a molecular weight of 145.20 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources I accessed.Scientific Research Applications
Chitosan and its Antimicrobial Potential
Chitosan, a biopolymer with unique chemical structure, exhibits significant biocompatibility and has been investigated for various applications, including antimicrobial systems. Understanding the antimicrobial activity of chitosan and optimizing its formulations could provide insights into the potential applications of other compounds with similar properties (Raafat & Sahl, 2009).
Conversion of Plant Biomass to Chemicals
Research on the conversion of plant biomass into furan derivatives highlights the potential of biochemical processes in producing valuable chemicals from renewable sources. This could suggest avenues for exploring the catalytic or synthetic roles of compounds like 1-Amino-3-(cyclopropylmethoxy)propan-2-ol in similar contexts (Chernyshev, Kravchenko, & Ananikov, 2017).
Cyclodextrins and Their Uses
Cyclodextrins are highlighted for their ability to form molecular chelating agents, which can modify the properties of complexed materials significantly. Research in this area might offer parallels in how 1-Amino-3-(cyclopropylmethoxy)propan-2-ol could be utilized for similar molecular interaction-based applications (Valle, 2004).
Bio-inspired Adhesive Materials
The development of bio-inspired adhesive materials, such as catechol-conjugated chitosan, for biomedical applications, provides an example of how specific chemical functionalities can be leveraged for creating innovative materials. This could inspire research into functionalizing or modifying 1-Amino-3-(cyclopropylmethoxy)propan-2-ol for similar biomedical applications (Ryu, Hong, & Lee, 2015).
Carbohydrate Polymers as Corrosion Inhibitors
Investigations into the use of carbohydrate polymers for corrosion inhibition highlight the potential of chemical compounds in protecting metal substrates. This area of research may provide insights into the chemical properties required for corrosion inhibition, which could be relevant for the application of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol (Umoren & Eduok, 2016).
Safety And Hazards
properties
IUPAC Name |
1-amino-3-(cyclopropylmethoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-3-7(9)5-10-4-6-1-2-6/h6-7,9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNLELVAINVYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(cyclopropylmethoxy)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



